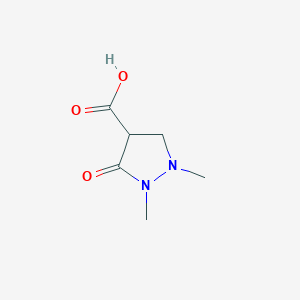
1,2-Dimethyl-3-oxopyrazolidine-4-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethyl-3-oxopyrazolidine-4-carboxylicacid is a heterocyclic compound that belongs to the pyrazolidine family This compound is characterized by a five-membered ring containing two nitrogen atoms and a ketone group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dimethyl-3-oxopyrazolidine-4-carboxylicacid typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,2-diaminoethane with a diketone, followed by oxidation to introduce the ketone group at the third position. The reaction conditions often include the use of a strong acid catalyst and a controlled temperature environment to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions: 1,2-Dimethyl-3-oxopyrazolidine-4-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The nitrogen atoms in the pyrazolidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can lead to a wide range of substituted pyrazolidine derivatives.
Scientific Research Applications
1,2-Dimethyl-3-oxopyrazolidine-4-carboxylicacid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit antimicrobial, antiviral, or anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents. Its ability to interact with biological targets makes it a valuable molecule for medicinal chemistry.
Industry: The compound’s chemical properties make it useful in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-3-oxopyrazolidine-4-carboxylicacid involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system in which it is studied. The pathways involved in its mechanism of action include binding to active sites on enzymes or receptors, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
3,5-Dimethylpyrazole: Another pyrazole derivative with similar structural features but different functional groups.
1,2,4-Triazole: A heterocyclic compound with three nitrogen atoms in the ring, exhibiting different chemical and biological properties.
Pyrrolidine-2,5-dione: A five-membered ring compound with two nitrogen atoms and a ketone group, similar in structure but with different reactivity.
Uniqueness: 1,2-Dimethyl-3-oxopyrazolidine-4-carboxylicacid is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile and valuable compound in scientific research.
Properties
Molecular Formula |
C6H10N2O3 |
|---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
1,2-dimethyl-3-oxopyrazolidine-4-carboxylic acid |
InChI |
InChI=1S/C6H10N2O3/c1-7-3-4(6(10)11)5(9)8(7)2/h4H,3H2,1-2H3,(H,10,11) |
InChI Key |
IOEODYJQKRWUMQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C(=O)N1C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















